3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrrolidine ring attached to a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a pyrrolidine derivative.
Attachment of the Thiophene Sulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with thiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the pyrrolidine and thiophene sulfonyl groups.
N-(pyrrolidin-2-ylmethyl)benzamide: Lacks the methoxy groups and thiophene sulfonyl group.
Thiophene-2-sulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,4-dimethoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-24-15-8-7-13(11-16(15)25-2)18(21)19-12-14-5-3-9-20(14)27(22,23)17-6-4-10-26-17/h4,6-8,10-11,14H,3,5,9,12H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLEUNWJBZBIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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